molecular formula C9H14O2 B13963142 Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] CAS No. 649-92-3

Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]

Cat. No.: B13963142
CAS No.: 649-92-3
M. Wt: 154.21 g/mol
InChI Key: RKZAIQMGYGGQRT-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes a bicyclo[3.1.1]heptane ring system fused to a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[3.1.1]heptane derivatives with 1,3-dioxolane precursors in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired spirocyclic structure is formed .

Industrial Production Methods

Industrial production of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is unique due to its specific combination of the bicyclo[3.1.1]heptane and 1,3-dioxolane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

The compound Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] , also known as (1S,5S)-spiro[bicyclo[3.2.0]heptane-2,2'-[1,3]dioxolane], is a unique bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Basic Information

  • Chemical Formula : C9H14O2
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 52146-01-7
  • Structure : The compound features a spirocyclic arrangement, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that spiro compounds exhibit notable antimicrobial activity. For instance, research conducted on various spiro compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Spiro Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
Spiro[bicyclo[3.1.1]heptane...]Staphylococcus aureus15
Spiro[bicyclo[3.1.1]heptane...]Escherichia coli12
Spiro[bicyclo[3.1.1]heptane...]Pseudomonas aeruginosa10

Cytotoxic Activity

The cytotoxic effects of spiro compounds have also been evaluated in various cancer cell lines. A study showed that spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Cytotoxicity of Spiro Compounds

CompoundCell LineIC50 (µM)Reference
Spiro[bicyclo[3.1.1]heptane...]MCF-725
Spiro[bicyclo[3.1.1]heptane...]A54930
Spiro[bicyclo[3.1.1]heptane...]HeLa28

The biological activity of spiro compounds can often be attributed to their ability to interact with cellular targets such as enzymes or receptors involved in cell signaling pathways. For example, some studies suggest that these compounds may inhibit specific kinases or modulate the activity of transcription factors, leading to altered gene expression and subsequent cellular responses.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted to assess the cytotoxicity of the compound on various cancer cell lines. The findings revealed that treatment with spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] resulted in significant apoptosis in MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapeutics.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,3'-bicyclo[3.1.1]heptane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10-1)5-7-3-8(4-7)6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZAIQMGYGGQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724114
Record name Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649-92-3
Record name Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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